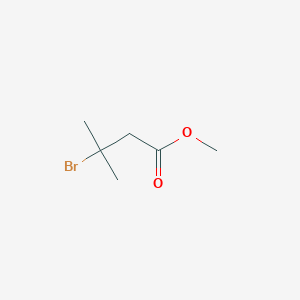

Methyl 3-bromo-3-methylbutanoate

Description

Contextualization within Halogenated Esters

Methyl 3-bromo-3-methylbutanoate, with the chemical formula C6H11BrO2, belongs to the class of organic compounds known as halogenated esters. nih.gov These are derivatives of carboxylic acids where a halogen atom, in this case, bromine, is incorporated into the molecular structure, and the carboxyl group has been converted to an ester. Specifically, it is a methyl ester of 3-bromo-3-methylbutanoic acid. nih.gov The presence of the bromine atom at the tertiary carbon position significantly influences the compound's reactivity, making it a valuable intermediate in various chemical transformations.

The general class of halogenated esters is characterized by the presence of both a halogen and an ester functional group. This combination allows for a diverse range of chemical reactions. The ester group can undergo hydrolysis, transesterification, and reduction, while the carbon-halogen bond provides a site for nucleophilic substitution and elimination reactions.

Here is an interactive data table with some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C6H11BrO2 nih.gov |

| Molecular Weight | 195.05 g/mol nih.gov |

| CAS Number | 1309885-34-4 nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

Significance in Advanced Chemical Synthesis

The utility of this compound in advanced chemical synthesis stems from its unique structural features. The tertiary bromide is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules.

Research has demonstrated its role as a precursor in the synthesis of various organic compounds. For instance, it can be utilized in the synthesis of other esters or carboxylic acid derivatives through reactions that displace the bromide ion. The ester functionality can also be manipulated, for example, through reduction to an alcohol or hydrolysis to the corresponding carboxylic acid, 3-bromo-3-methylbutanoic acid. molport.com

Historical Development of Research on Brominated Butanoates

The study of brominated butanoates is part of the broader history of the development of halogenated organic compounds. The introduction of bromine into organic molecules has long been recognized as a method to enhance their synthetic utility. Early research in this area focused on understanding the fundamental reactivity of these compounds, including their participation in substitution and elimination reactions.

Over time, the focus has shifted towards harnessing the specific reactivity of brominated butanoates for targeted applications. This includes their use in the synthesis of pharmaceuticals, agrochemicals, and materials. The development of new synthetic methods, such as microwave-assisted synthesis, has also influenced the study of these compounds, offering more efficient and selective ways to carry out reactions. jcu.edu The investigation into the mechanisms of reactions involving brominated compounds continues to be an active area of research, with techniques like deuterium (B1214612) labeling being used to elucidate complex reaction pathways. jcu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,7)4-5(8)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQPTITTIPCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309885-34-4 | |

| Record name | methyl 3-bromo-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Bromo 3 Methylbutanoate

Direct Halogenation Strategies

Direct halogenation strategies involve the introduction of a bromine atom onto the tertiary carbon of a pre-existing methyl 3-methylbutanoate molecule. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Esterification with Brominating Agents

While direct esterification typically refers to the formation of the ester bond, in this context, it can be conceptualized as the direct interaction of the ester with a brominating agent. However, a more accurate description for this subsection would be the direct bromination of the ester substrate.

Radical Bromination Approaches

The tertiary carbon atom in methyl 3-methylbutanoate is a prime target for radical bromination. This approach typically utilizes a radical initiator to generate a bromine radical, which then abstracts a hydrogen atom from the tertiary position, followed by reaction with a bromine source.

A common reagent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or methyl acetate (B1210297) to minimize competing ionic reactions. google.com The low concentration of molecular bromine generated in situ by NBS favors the desired radical substitution over addition reactions to any potential trace impurities. masterorganicchemistry.com

The general mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or heat, to produce a bromine radical. This radical then abstracts the tertiary hydrogen from methyl 3-methylbutanoate, forming a relatively stable tertiary radical. This radical subsequently reacts with a molecule of Br₂ (present in low concentration) or another molecule of NBS to yield the final product, methyl 3-bromo-3-methylbutanoate, and a new bromine radical to propagate the chain reaction.

Table 1: Radical Bromination of Methyl 3-methylbutanoate

| Reagents | Initiator | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Methyl Acetate | 60-65 °C | Not specified | google.com |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | Not specified | masterorganicchemistry.com |

Indirect Synthetic Routes

Indirect synthetic routes offer an alternative pathway to this compound, typically involving the synthesis of the corresponding brominated carboxylic acid, which is then esterified.

Derivatization from Precursor Molecules

Isovaleric acid (3-methylbutanoic acid) is a readily available precursor for the synthesis of this compound. wikipedia.org One potential, though not direct, route involves the Hell-Volhard-Zelinsky reaction. This reaction typically results in α-bromination of carboxylic acids. orgsyn.org Therefore, to obtain the 3-bromo isomer, a different approach is necessary.

A more direct route involves the bromination of 3-hydroxy-3-methylbutanoic acid, which can be synthesized from diacetone alcohol. epo.org The hydroxyl group can be substituted by a bromine atom using a suitable brominating agent, followed by esterification.

However, the most straightforward indirect method starts with the commercially available 3-bromo-3-methylbutanoic acid. biosynth.commolport.com

The synthesis of the target ester from this brominated acid can be achieved through standard esterification procedures. For instance, the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common method. A similar procedure has been described for the synthesis of the corresponding ethyl ester, ethyl 3-bromo-3-methylbutanoate, from 3-bromo-3-methylbutanoic acid (also known as β-bromo-isovaleric acid) and ethanol (B145695) in the presence of hydrogen bromide. lookchem.com

Table 2: Esterification of 3-bromo-3-methylbutanoic acid

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Reference |

| 3-bromo-3-methylbutanoic acid | Methanol | Sulfuric Acid (catalytic) | Reflux | This compound | Inferred from standard procedures |

| 3-bromo-3-methylbutanoic acid | Ethanol | Hydrogen Bromide | Not specified | Ethyl 3-bromo-3-methylbutanoate | lookchem.com |

The synthesis can also be envisioned from other related butanoate esters. For example, methyl 3-hydroxy-3-methylbutanoate, which can be prepared from ketene (B1206846) and acetone (B3395972) via a β-lactone intermediate, is a plausible precursor. nih.govgoogle.com The tertiary hydroxyl group in this molecule could be converted to a bromide using a variety of reagents, such as phosphorus tribromide or thionyl bromide, to yield the target compound.

Another potential precursor is methyl 3-methylbut-2-enoate. While addition of HBr to this α,β-unsaturated ester would typically result in the bromine adding to the β-carbon (the 3-position), the presence of the methyl group at the 3-position makes this a tertiary center, and Markovnikov's rule would predict the formation of this compound.

Stereoselective and Regioselective Synthesis

The primary challenge in synthesizing this compound lies in the precise placement of the bromine atom at the tertiary carbon (C3) and controlling the stereochemistry when chiral analogues are desired.

Control of Bromine Atom Position

Achieving regioselectivity in the bromination of methyl 3-methylbutanoate is a critical step. Standard radical bromination of the parent ester, methyl 3-methylbutanoate (also known as methyl isovalerate), often leads to a mixture of products, with bromination potentially occurring at the primary, secondary, or tertiary carbons.

One plausible approach to ensure bromination at the desired C3 position involves starting with a precursor that already has a functional group at this position, which can be converted to a bromide. For instance, the synthesis could commence with methyl 3-hydroxy-3-methylbutanoate. This tertiary alcohol can be subjected to nucleophilic substitution using reagents like hydrobromic acid (HBr) to yield the target compound. The reaction with tertiary alcohols and HBr typically proceeds through an SN1 mechanism, favoring the formation of the tertiary bromide.

Another strategy involves the Hell-Volhard-Zelinskii (HVZ) reaction on the parent carboxylic acid, 3-methylbutanoic acid. libretexts.orgopenstax.org This reaction specifically achieves α-bromination of carboxylic acids. libretexts.orgopenstax.org Subsequent esterification would yield methyl 2-bromo-3-methylbutanoate, not the desired 3-bromo isomer. Therefore, the HVZ reaction is not a direct route to this compound.

Regioselective bromination of β-keto esters using reagents like bromodimethylsulfonium bromide (BDMS) has been reported to be effective for α-monobromination. organic-chemistry.orgnih.gov While not directly applicable to the saturated ester, this highlights the ongoing research into selective bromination reagents that could potentially be adapted for tertiary C-H bond bromination in esters.

A summary of potential regioselective approaches is presented in the table below.

| Starting Material | Reagent(s) | Key Transformation | Anticipated Product |

| Methyl 3-methylbutanoate | Br₂, light/heat | Radical Bromination | Mixture of brominated isomers |

| Methyl 3-hydroxy-3-methylbutanoate | HBr | Nucleophilic Substitution | This compound |

| 3-Methylbutanoic acid | 1. PBr₃, Br₂ 2. CH₃OH | Hell-Volhard-Zelinskii & Esterification | Methyl 2-bromo-3-methylbutanoate |

Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is at the C3 position, requires enantioselective methods. As the parent molecule is prochiral, the introduction of a bromine atom at the tertiary carbon can lead to the formation of a stereocenter.

One conceptual approach involves the enantioselective bromination of a prochiral precursor. While specific methods for the enantioselective bromination of 3-methylbutanoate esters are not widely reported, research into the enantioselective bromolactonization of unsaturated acids using bifunctional catalysts has shown promise in creating stereogenic C-Br bonds with high enantioselectivity. nih.gov This suggests that the development of chiral catalysts for the direct bromination of C-H bonds in esters could be a future avenue for producing enantiomerically enriched this compound analogues.

Another strategy would involve starting with an enantiomerically pure precursor, such as a chiral 3-hydroxy-3-methylbutanoic acid derivative. The conversion of the chiral alcohol to the bromide would then need to proceed with retention or predictable inversion of stereochemistry.

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools that could be applied to the synthesis of this compound, potentially overcoming the challenges of regioselectivity and offering milder reaction conditions.

Organometallic Catalysis in Brominated Ester Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and its application to the C-H functionalization of aliphatic compounds is a burgeoning field. acs.org Organometallic catalysts could offer a direct route to this compound by selectively activating the tertiary C-H bond of methyl 3-methylbutanoate for bromination.

While specific examples for this exact transformation are scarce, research on copper-catalyzed bromination of C(sp³)-H bonds distal to functional groups provides a proof of concept. rsc.org These reactions often utilize a directing group to achieve regioselectivity. The development of a suitable catalyst system that can recognize and activate the tertiary C-H bond in a branched-chain ester without the need for a directing group remains a significant research goal.

Furthermore, organometallic reagents are crucial in cross-coupling reactions, where a pre-formed organometallic species reacts with a halide. youtube.com In a hypothetical route, an organometallic derivative of methyl 3-methylbutanoate could be coupled with a bromine source.

Electrochemical Synthesis and Functionalization

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for synthesis and functionalization. acs.org The electrochemical generation of bromine in situ can provide better control over the reaction and avoid the handling of hazardous elemental bromine.

Electrochemical bromination has been successfully applied to various organic substrates. For instance, the electrochemical borylation of alkyl halides, including tertiary bromides, has been demonstrated to be a fast and scalable process. acs.orgCurrent time information in Pasuruan, ID.numberanalytics.com This suggests that the reverse reaction, the electrochemical bromination of a suitable precursor, is a feasible approach.

The electrochemical functionalization of alkenes to form β-bromoalkyl esters is another relevant technique. Current time information in Pasuruan, ID. While this would not directly produce this compound, it showcases the power of electrochemistry in forming C-Br and C-O bonds in a controlled manner. A potential electrochemical route to the target molecule could involve the anodic oxidation of a carboxylate precursor to generate a carbocation, which is then trapped by a bromide ion.

| Advanced Technique | Potential Application to Synthesis | Key Advantages |

| Organometallic Catalysis | Direct C-H bromination of methyl 3-methylbutanoate | High selectivity, mild reaction conditions |

| Electrochemical Synthesis | In situ generation of bromine for controlled bromination | Green chemistry, enhanced safety and control |

| Electrochemical Functionalization | Anodic oxidation of a precursor followed by bromide trapping | Direct formation of the C-Br bond |

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Bromo 3 Methylbutanoate

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in methyl 3-bromo-3-methylbutanoate is the primary site for nucleophilic attack. The nature of the substitution mechanism is largely governed by the steric hindrance around the tertiary carbon and the stability of the potential carbocation intermediate.

S_N2 and S_N1 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the bimolecular (S_N2) and the unimolecular (S_N1) pathways.

The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. This pathway is highly sensitive to steric hindrance. In the case of this compound, the tertiary carbon atom bearing the bromine is sterically hindered by three methyl groups, making a direct backside attack by a nucleophile highly unfavorable. Consequently, S_N2 reactions are not significantly observed with this substrate.

The S_N1 mechanism , on the other hand, proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a stable tertiary carbocation. This carbocation is planar and can be attacked by a nucleophile from either face in the second, faster step. Due to the high stability of the tertiary carbocation and the significant steric hindrance disfavoring the S_N2 pathway, this compound predominantly undergoes nucleophilic substitution via the S_N1 mechanism.

Stereochemical Implications of Substitution

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the operative mechanism. Since this compound reacts primarily through the S_N1 pathway, the reaction proceeds via a planar carbocation intermediate. This planarity allows the incoming nucleophile to attack from either the top or bottom face with nearly equal probability.

If the starting material were chiral (which is not the case for the parent compound but could be for substituted analogs), this would lead to the formation of a nearly racemic mixture of the two possible enantiomers of the product. This means that both retention and inversion of the original stereochemistry would be observed, often in a close to 1:1 ratio. However, slight preferences for inversion can sometimes be observed due to the formation of ion pairs between the carbocation and the departing leaving group, which can partially shield one face of the carbocation from the nucleophile.

Reactivity Profile with Various Nucleophiles

The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate and is independent of the concentration of the nucleophile. However, the nature of the nucleophile and the solvent can influence the product distribution, especially in cases where elimination reactions (E1) compete with substitution. Below is a table summarizing the expected products from the reaction of this compound with a range of nucleophiles. The data presented is based on the general reactivity of tertiary alkyl halides and may not represent experimentally verified yields for this specific compound.

| Nucleophile | Reagent(s) | Solvent | Expected Substitution Product | Potential Byproducts |

| Hydroxide | NaOH | Water/Acetone (B3395972) | Methyl 3-hydroxy-3-methylbutanoate | 3-Methylbut-2-enoic acid (from elimination) |

| Azide | NaN₃ | DMF | Methyl 3-azido-3-methylbutanoate | 3-Methylbut-2-enoic acid (from elimination) |

| Cyanide | NaCN | DMSO | Methyl 3-cyano-3-methylbutanoate | 3-Methylbut-2-enoic acid (from elimination) |

| Ethanolate | NaOCH₂CH₃ | Ethanol (B145695) | Methyl 3-ethoxy-3-methylbutanoate | 3-Methylbut-2-enoic acid (from elimination) |

Transformations of the Ester Functional Group

In addition to the reactions at the bromine center, the ester functional group of this compound can also undergo various transformations.

Hydrolysis and Transesterification

Hydrolysis of the ester can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 3-bromo-3-methylbutanoic acid and methanol (B129727). The reaction is reversible and its equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis (saponification): Treatment with a strong base, such as sodium hydroxide, leads to the irreversible formation of the carboxylate salt (sodium 3-bromo-3-methylbutanoate) and methanol.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with an excess of ethanol under acidic conditions will produce ethyl 3-bromo-3-methylbutanoate and methanol.

The following table summarizes these transformations. The conditions and yields are illustrative for hindered esters and may not be specific to this compound.

| Reaction | Reagent(s) | Catalyst | Product |

| Acid-catalyzed Hydrolysis | H₂O | H₂SO₄ (catalytic) | 3-Bromo-3-methylbutanoic acid |

| Base-catalyzed Hydrolysis | NaOH | - | Sodium 3-bromo-3-methylbutanoate |

| Transesterification | Ethanol | H₂SO₄ (catalytic) | Ethyl 3-bromo-3-methylbutanoate |

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would be expected to reduce the ester functionality to a primary alcohol. However, it is important to note that LiAlH₄ can also reduce the carbon-bromine bond. The selectivity of the reduction would depend on the reaction conditions. A milder reducing agent, such as sodium borohydride, is generally not strong enough to reduce esters.

The primary product of the ester reduction would be 3-bromo-3-methylbutan-1-ol.

| Reaction | Reagent(s) | Solvent | Primary Product |

| Reduction | LiAlH₄ | Diethyl ether or THF | 3-Bromo-3-methylbutan-1-ol |

Oxidation to Carboxylic Acid Derivatives

The direct oxidation of the tertiary carbon bearing the bromine atom in this compound to a carboxylic acid derivative is not a straightforward transformation. Standard methods for oxidizing alkyl halides to carboxylic acids often face limitations when applied to a tertiary substrate containing an ester moiety.

Two common indirect methods for this type of conversion are through the formation of a Grignard reagent or a nitrile intermediate. However, both present challenges with the structure of this compound.

Grignard Reagent Formation: The preparation of a Grignard reagent by reacting the tertiary bromide with magnesium would be followed by carboxylation (reaction with CO2) and then acidification. This would, in principle, yield a dicarboxylic acid derivative. However, the presence of the ester group is incompatible with the highly nucleophilic and basic Grignard reagent, which would likely lead to self-condensation or attack on the ester carbonyl.

Nitrile Hydrolysis: The conversion of the tertiary bromide to a nitrile via nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) is highly disfavored. Tertiary halides typically undergo elimination reactions (E2 mechanism) in the presence of a strong base/nucleophile like cyanide, rather than the desired SN2 substitution.

A more plausible, albeit indirect, route to a related carboxylic acid derivative involves the initial hydrolysis of the ester group of this compound to form 3-bromo-3-methylbutanoic acid. youtube.com Subsequent reactions could then modify the molecule. For instance, dehydrobromination followed by oxidative cleavage of the resulting double bond could yield a ketone. However, direct oxidation at the C-Br bond to form a new carboxylic acid function while preserving the original ester is not a standard or efficient process.

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of this compound, owing to its nature as a tertiary alkyl halide. These reactions involve the removal of hydrogen bromide (HBr) and the formation of a carbon-carbon double bond.

The treatment of this compound with a base typically leads to a dehydrobromination reaction, yielding unsaturated ester products. The primary product of this elimination is methyl 3-methyl-2-butenoate. researchgate.net This reaction is a common and efficient method for the synthesis of such α,β-unsaturated esters.

The reaction can also potentially yield a smaller amount of the isomeric product, methyl 3-methyl-3-butenoate, depending on the reaction conditions and the base used. The relative stability of the conjugated double bond in methyl 3-methyl-2-butenoate generally makes it the major product, in accordance with Zaitsev's rule.

| Reactant | Major Product | Minor Product |

| This compound | Methyl 3-methyl-2-butenoate | Methyl 3-methyl-3-butenoate |

The elimination of HBr from this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, largely dependent on the reaction conditions, particularly the nature of the base. rsc.orgrsc.org

E2 Mechanism: This mechanism is favored by the use of a strong, non-nucleophilic base. The base abstracts a proton from a β-carbon in a single, concerted step with the departure of the bromide leaving group. rsc.org Given that this compound is a tertiary halide, the E2 pathway is highly favored over the competing SN2 reaction. Strong bases like potassium tert-butoxide (t-BuOK) in an aprotic solvent are ideal for promoting the E2 mechanism.

E1 Mechanism: The E1 mechanism becomes significant under solvolytic conditions, typically involving a weak base which is often the solvent itself (e.g., ethanol or water). acs.org The reaction proceeds in two steps. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a relatively stable tertiary carbocation intermediate. In the second step, a weak base (the solvent) abstracts a proton from an adjacent carbon, leading to the formation of the double bond. The E1 reaction often competes with the SN1 substitution reaction, where the solvent molecule acts as a nucleophile and attacks the carbocation.

| Mechanism | Favored by | Typical Reagents | Competing Reactions |

| E1 | Weak base, polar protic solvent, tertiary substrate | Ethanol, Water, Methanol | SN1 |

| E2 | Strong, sterically hindered base, tertiary substrate | Potassium tert-butoxide (t-BuOK), DBU | None (SN2 is sterically hindered) |

Rearrangement Reactions and Isomerizations

Carbocation rearrangements are common in reactions involving carbocation intermediates, such as those in E1 and SN1 pathways. These rearrangements, typically involving a 1,2-hydride or 1,2-alkyl shift, occur to form a more stable carbocation. researchgate.net

In the case of this compound, the carbocation that would form upon the departure of the bromide ion is a tertiary carbocation. This is already a relatively stable carbocation. Any potential rearrangement, such as a methyl shift, would lead to the formation of a less stable secondary carbocation. Consequently, significant carbocation rearrangements are generally not observed in the reactions of this compound under standard E1 or SN1 conditions. youtube.com The primary reaction pathways remain elimination from the initial tertiary carbocation or nucleophilic attack at that same position.

While significant skeletal rearrangements are unlikely, isomerization of the resulting alkene product (e.g., from the less stable to the more stable isomer) can occur, especially if the reaction conditions allow for equilibration.

Thermal Decomposition Pathways and Mechanistic Intermediates

The thermal decomposition, or pyrolysis, of this compound in the gas phase is expected to proceed primarily through an elimination reaction. researchgate.net The pyrolysis of alkyl halides typically occurs via a unimolecular mechanism involving a four-membered cyclic transition state, leading to the formation of an alkene and a hydrogen halide. nist.govrsc.org

For this compound, this pathway would involve the intramolecular elimination of hydrogen bromide (HBr). This can lead to the formation of two isomeric unsaturated esters:

Methyl 3-methyl-2-butenoate

Methyl 3-methyl-3-butenoate

The reaction is believed to proceed through a concerted mechanism involving a polarized four-center transition state. At higher temperatures, radical chain mechanisms can also contribute to the decomposition process, leading to a more complex mixture of products. rsc.org The initial step in such a radical pathway would be the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, to generate a tertiary alkyl radical and a bromine radical. These reactive intermediates can then participate in a variety of propagation and termination steps.

Ester pyrolysis is another known thermal decomposition pathway that proceeds through a six-membered cyclic transition state, but this typically requires a β-hydrogen on the alcohol portion of the ester, which is not present in a methyl ester. nih.gov Therefore, the dominant thermal decomposition pathway for this compound is the elimination of HBr.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 3-bromo-3-methylbutanoate, three distinct signals are expected, corresponding to the three different types of protons in the molecule. The integration of these signals would correspond to a 6:2:3 ratio, respectively.

Singlet around 1.8-2.0 ppm (6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the tertiary carbon bearing the bromine atom (C(CH₃)₂Br). These protons are chemically equivalent due to free rotation around the carbon-carbon single bond. The signal appears as a singlet because there are no adjacent protons to cause splitting.

Singlet around 3.2-3.4 ppm (2H): This signal is attributed to the two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl group. This signal is also a singlet as the neighboring carbon is a quaternary carbon with no attached protons.

Singlet around 3.7 ppm (3H): This sharp singlet represents the three protons of the methyl ester group (OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.9 | Singlet | 6H | -C(Br)(CH ₃)₂ |

| ~3.3 | Singlet | 2H | -CH ₂-COO- |

| ~3.7 | Singlet | 3H | -COOCH ₃ |

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated.

Quaternary Carbon (C-Br): The carbon atom bonded to the bromine atom is expected to appear at a chemical shift of approximately 55-65 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the carbonyl group would likely resonate in the range of 45-55 ppm.

Methyl Carbons (-C(Br)(CH₃)₂): The two equivalent methyl carbons attached to the bromine-bearing carbon are predicted to have a chemical shift of around 30-40 ppm.

Ester Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group is typically found significantly downfield, in the region of 170-175 ppm, due to the strong deshielding effect of the double-bonded oxygen.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl group of the ester functionality is expected to appear around 52-58 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~35 | Primary | -C(Br)(C H₃)₂ |

| ~50 | Secondary | -C H₂-COO- |

| ~53 | Primary | -COOC H₃ |

| ~60 | Quaternary | -C (Br)(CH₃)₂ |

| ~172 | Quaternary | -C OO- |

Note: The chemical shifts are predicted values and may vary based on the solvent and specific experimental parameters.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: An HSQC experiment would show correlations between directly attached protons and carbons. For instance, it would confirm the connection between the protons at ~3.3 ppm and the carbon at ~50 ppm (-CH₂-), as well as the protons at ~3.7 ppm and the carbon at ~53 ppm (-OCH₃).

HMBC: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the protons of the gem-dimethyl groups (~1.9 ppm) showing a correlation to the methylene carbon (~50 ppm) and the quaternary carbon bearing the bromine (~60 ppm). Furthermore, the methylene protons (~3.3 ppm) would show a correlation to the ester carbonyl carbon (~172 ppm), and the methyl ester protons (~3.7 ppm) would also correlate to the carbonyl carbon. These correlations would definitively establish the connectivity of the molecular fragments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass units.

The molecular ion [C₆H₁₁BrO₂]⁺• would appear as a pair of peaks at m/z 194 and 196.

Key Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 163/165.

Loss of a bromine radical (•Br): This cleavage would lead to a fragment at m/z 115. This peak would be a singlet as the bromine atom is no longer present.

McLafferty Rearrangement: While not the most prominent pathway for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to the loss of a neutral molecule and the formation of a radical cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the formation of an acylium ion [CH₃OC(O)CH₂]⁺ at m/z 87 or the tertiary carbocation [C(CH₃)₂Br]⁺ at m/z 121/123.

Table 3: Predicted EI-MS Fragmentation Data for this compound

| m/z (mass/charge ratio) | Ion Formula | Proposed Fragment Identity |

| 194/196 | [C₆H₁₁BrO₂]⁺• | Molecular Ion |

| 163/165 | [C₅H₈BrO]⁺ | [M - •OCH₃]⁺ |

| 115 | [C₆H₁₁O₂]⁺ | [M - •Br]⁺ |

| 121/123 | [C₄H₈Br]⁺ | [C(CH₃)₂CH₂Br]⁺ |

| 87 | [C₄H₇O₂]⁺ | [M - C(CH₃)₂Br]⁺ |

| 59 | [CH₃O=C=O]⁺ | [COOCH₃]⁺ |

Note: The relative intensities of the peaks would depend on the stability of the respective ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. ESI-MS is particularly useful for confirming the molecular weight of a compound. For this compound, one would expect to observe prominent peaks corresponding to:

[M+H]⁺: at m/z 195/197

[M+Na]⁺: at m/z 217/219

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID, in a tandem MS experiment), structural information can also be obtained. The fragmentation patterns in ESI-MS/MS would likely be simpler than in EI-MS and would primarily involve the loss of small neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not publicly available, the expected absorption bands can be inferred from the spectra of structurally similar compounds and known characteristic frequencies.

The key functional groups in this compound are the ester group (C=O, C-O) and the carbon-bromine bond (C-Br). The IR spectrum of a related compound, Ethyl 2-bromo-3-methylbutanoate, shows characteristic peaks that can be used for comparison. nist.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Medium to Strong |

| C=O (ester) | 1735-1750 | Strong |

| C-O (ester) | 1000-1300 | Strong |

| C-Br | 500-600 | Medium to Strong |

This table is interactive. You can sort and filter the data.

The presence of a strong absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the ester carbonyl stretch. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The various C-H bonds of the methyl and methylene groups would result in stretching and bending vibrations in their characteristic regions.

Chromatographic Coupling for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS would serve to both determine its purity and confirm its molecular weight and fragmentation pattern.

A suitable GC method would likely employ a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure good separation from any starting materials, byproducts, or solvents. The injector temperature would be set to ensure efficient volatilization of the compound without causing thermal degradation.

Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would be expected to show the molecular ion peak (or peaks, due to the isotopic distribution of bromine) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with potential cleavages occurring at the ester group and adjacent to the bromine atom. This fragmentation data is crucial for structural confirmation.

For compounds that may not be sufficiently volatile or are thermally labile, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the analytical method of choice. This compound, being a moderately polar ester, is amenable to analysis by reversed-phase HPLC.

A typical HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with a gradient elution program to ensure good separation. Detection could be achieved using a UV detector if the compound has a suitable chromophore, but for universal and more sensitive detection, coupling to a mass spectrometer is preferred.

In an HPLC-MS system, the eluent from the HPLC is introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is often suitable for polar to moderately polar compounds and would likely produce a protonated molecule [M+H]⁺ or adducts with other cations present in the mobile phase (e.g., [M+Na]⁺). This allows for the accurate determination of the molecular weight. Further fragmentation of the parent ion in the mass spectrometer (MS/MS) can provide structural information, similar to GC-MS, which is invaluable for confirming the identity of the compound in complex matrices.

Theoretical and Computational Investigations of Methyl 3 Bromo 3 Methylbutanoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of Methyl 3-bromo-3-methylbutanoate would typically involve calculations to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Expected Data |

| Optimized Bond Lengths (Å) | C-Br, C-C, C=O, C-O |

| Optimized Bond Angles (°) | Br-C-C, C-C-C, O=C-O |

| HOMO Energy (eV) | A specific numerical value |

| LUMO Energy (eV) | A specific numerical value |

| HOMO-LUMO Gap (eV) | A specific numerical value |

| Dipole Moment (Debye) | A specific numerical value |

| Vibrational Frequencies (cm⁻¹) | Frequencies corresponding to key functional groups |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No such data has been published for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to provide highly accurate predictions of the molecular properties of this compound. These calculations would offer a more rigorous description of electron correlation effects compared to DFT.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A conformational analysis would involve mapping the potential energy surface of the molecule by rotating key dihedral angles to identify stable conformers and the energy barriers between them. This would be crucial for understanding its structural flexibility and how its shape influences its reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling could be used to investigate the reaction mechanisms involving this compound. For instance, studies could model its nucleophilic substitution reactions, exploring the energy profiles of both Sₙ1 and Sₙ2 pathways. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of its reactivity.

Solvation Models and Environmental Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), could be applied to study how the properties and reactivity of this compound change in different solvents. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the effect of the solvent on reaction barriers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms based on a force field, MD can be used to study its conformational dynamics, interactions with solvent molecules, and transport properties in a condensed phase.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

Methyl 3-bromo-3-methylbutanoate serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature allows for sequential or tandem reactions, providing an efficient pathway to intricate chemical structures.

Precursor for Pharmaceuticals and Bioactive Compounds

While specific, publicly documented examples of marketed pharmaceuticals directly synthesized from this compound are limited, its potential as a precursor is recognized within the pharmaceutical industry. Chemical suppliers categorize it as a building block for pharmaceutical intermediates, indicating its utility in the research and development of new therapeutic agents. ambeed.comcrysdotllc.com The presence of the reactive carbon-bromine bond alongside the ester functionality allows for the introduction of diverse pharmacophores and the construction of scaffolds for biologically active compounds.

Synthesis of Agrochemicals and Specialty Chemicals

The application of this compound extends to the synthesis of agrochemicals and other specialty chemicals. Although detailed synthetic routes for specific commercial products are often proprietary, the structural motif of this compound is relevant for the development of new pesticides, herbicides, and plant growth regulators. Its role as an aliphatic hydrocarbon building block makes it suitable for constructing the carbon skeletons of various industrial chemicals. crysdotllc.com

Derivatization for Novel Chemical Entities

The reactivity of this compound allows for its derivatization into a wide array of novel chemical entities with potentially enhanced functionalities.

Design and Synthesis of Derivatives with Enhanced Functionality

The bromine atom in this compound is a key handle for synthetic modification. It can be readily displaced by a variety of nucleophiles to introduce new functional groups. For instance, reactions with amines, thiols, and alcohols can lead to the corresponding amino acid esters, thioethers, and ether derivatives, respectively. These transformations are fundamental in creating libraries of new compounds for screening in drug discovery and materials science.

Structure-Activity Relationship Studies of Derivatives

The synthesis of a series of derivatives from this compound is a critical step in conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity or material properties of the resulting derivatives, researchers can identify key structural features responsible for a desired function. This iterative process of synthesis and testing is central to the optimization of lead compounds in pharmaceutical and agrochemical research.

Catalytic Transformations Involving this compound

This compound is a substrate for various catalytic transformations, which can lead to the efficient and selective formation of new chemical bonds and molecular frameworks. Commercial suppliers suggest its potential use in several important catalytic reactions. ambeed.com

These include:

Stille Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the bromo-compound with an organostannane reagent, enabling the formation of carbon-carbon bonds.

Suzuki Coupling: In a similar vein, the palladium-catalyzed reaction with an organoboron compound (Suzuki coupling) would also facilitate the creation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The ability to participate in these powerful coupling reactions underscores the value of this compound as a versatile building block for constructing complex organic molecules.

Polymer Chemistry and Advanced Materials Applications

The unique molecular architecture of this compound makes it a compound of significant interest in the field of polymer chemistry. The presence of a tertiary alkyl bromide functionality is particularly noteworthy, as it can serve as an efficient initiating site for controlled/living radical polymerization (CRP) techniques, most prominently Atom Transfer Radical Polymerization (ATRP). This capability allows for the synthesis of a wide array of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful polymerization method that relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. The initiator, in this case, this compound, plays a crucial role in this process. The carbon-bromine bond in the molecule can be homolytically cleaved by a lower oxidation state transition-metal complex (e.g., Cu(I)Br/ligand), generating a radical that can then initiate the polymerization of various monomers.

The tertiary nature of the bromide in this compound is advantageous for initiation. Tertiary alkyl halides are known to be effective initiators in ATRP, often providing faster and more efficient initiation compared to secondary or primary halides. This leads to a higher initiator efficiency and better control over the polymerization process, resulting in polymers with more predictable molecular weights and narrower molecular weight distributions.

Synthesis of Functional Polymers and Block Copolymers

The ester group of this compound can be retained as a terminal functional group on the resulting polymer chain. This functionality can be further modified post-polymerization to introduce other chemical moieties, leading to the creation of telechelic polymers or macromonomers.

Furthermore, its role as an initiator is pivotal in the synthesis of block copolymers. nih.govrsc.org A first block of a polymer can be synthesized using this compound as the initiator. The resulting polymer chain retains the bromine end-group, which can then be used to initiate the polymerization of a second monomer, leading to the formation of a well-defined diblock copolymer. This process can be extended to create triblock or multiblock copolymers with tailored properties. osti.gov

Potential in Surface-Initiated Polymerization

Surface-initiated ATRP (SI-ATRP) is a technique used to grow polymer brushes from a substrate, creating surfaces with modified properties such as wettability, biocompatibility, and adhesion. While direct research on the use of this compound for SI-ATRP is not extensively documented, analogous bromoester compounds are widely used for this purpose. google.com The compound could potentially be immobilized on various surfaces (e.g., silica, gold) to create an initiator-functionalized substrate for the growth of polymer brushes.

Contribution to Materials with Specific Thermal or Optical Properties

Detailed research findings on polymers synthesized specifically with this compound are limited in publicly available literature. However, based on the established principles of ATRP and the known reactivity of similar tertiary bromoesters, the following table summarizes the potential outcomes and areas for future research:

| Polymer Type | Potential Monomers | Expected Properties and Research Focus |

| Homopolymers | Styrene, Methyl methacrylate (B99206) (MMA), Acrylates | Investigation of initiator efficiency, control over molecular weight and polydispersity. Study of the thermal properties (glass transition temperature, thermal stability) of the resulting polymers. |

| Block Copolymers | Styrene-b-MMA, Acrylate-b-styrene | Synthesis of well-defined block copolymers with tunable block lengths. Exploration of self-assembly behavior in solution and bulk to create ordered nanostructures with potential applications in nanotechnology and materials science. |

| Surface-Grafted Polymers (Polymer Brushes) | MMA, N-isopropylacrylamide (NIPAAM) | Modification of surface properties (e.g., creating hydrophilic or hydrophobic surfaces). Investigation of the "grafting from" kinetics and the resulting polymer brush density and thickness. |

Biochemical and Pharmacological Research Perspectives of Methyl 3 Bromo 3 Methylbutanoate and Its Analogues

Investigations into Enzyme-Catalyzed Reactions

Enzymes, particularly hydrolases like lipases and dehalogenases, are frequently studied for their ability to catalyze reactions involving halogenated esters. nih.govresearchgate.netmuni.cz This research is often focused on kinetic resolutions to produce enantiomerically pure compounds, which is a critical step in the synthesis of many pharmaceuticals. acs.orgnih.gov

Elucidation of Enzyme Mechanisms

The study of enzyme mechanisms provides a deeper understanding of their function and can guide the design of new catalysts or inhibitors. For haloalkane dehalogenases, the reaction mechanism is understood to proceed via a covalent substrate-enzyme intermediate. nih.govresearchgate.net The cleavage of the carbon-halogen bond is a critical step, and the higher reactivity of the C-Br bond compared to the C-Cl bond contributes to the observed kinetics. nih.govresearchgate.net

Exploration of Biological Pathway Interactions

The introduction of halogen atoms, such as bromine, into a molecule can significantly alter its biological properties, including its interactions with cellular pathways. nih.govnih.gov Halogenation can affect a molecule's lipophilicity, which in turn can influence its membrane permeability and oral absorption. nih.gov However, without specific studies, the interaction of Methyl 3-bromo-3-methylbutanoate with any biological pathway remains unknown.

Antiproliferative Effects on Cellular Systems

The cytotoxic and antiproliferative effects of various organic compounds are a major focus of cancer research. nih.govnih.govnih.gov While some brominated compounds have been evaluated for their anticancer potential, there is no information available regarding the antiproliferative effects of this compound or its close analogues on any cancer cell lines. Studies on other brominated molecules have shown that their activity is highly structure-dependent. nih.gov

Medicinal Chemistry Applications and Drug Discovery

Alkyl halides are recognized as versatile intermediates in synthetic organic chemistry and can be found in a number of approved drugs. nih.govwikipedia.org The inclusion of a halogen atom can modulate a compound's physicochemical properties, which is a key consideration in drug design. nih.gov The field of medicinal chemistry often involves the synthesis and evaluation of analogues of a lead compound to optimize its therapeutic properties. mdpi.com Given the lack of any reported biological activity for this compound, it has not been the subject of such medicinal chemistry efforts.

Scaffold for New Drug Candidates: The Potential of this compound

This compound is a halogenated ester with a unique structural framework that holds potential as a scaffold in the design of new drug candidates. Its value in medicinal chemistry lies in its combination of a reactive bromine atom and a methyl ester functional group, which can be readily modified to generate a diverse library of derivative compounds. The tertiary bromide offers a site for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores and functional groups that can modulate biological activity.

The compact, yet functionalized, nature of the this compound backbone makes it an attractive starting point for the synthesis of more complex molecules. The gem-dimethyl group can provide steric hindrance that may influence binding to biological targets and can also improve the metabolic stability of potential drug candidates by preventing enzymatic degradation at that position.

While specific examples of marketed drugs directly derived from a this compound scaffold are not prominently documented in publicly available research, its utility as a building block in organic synthesis is recognized. For instance, related α-bromo esters are utilized in the synthesis of various biologically active compounds. This highlights the potential of the bromo-butanoate core in generating novel chemical entities with therapeutic promise. The strategic placement of the bromine atom and the ester group allows for a modular approach to drug design, where different fragments can be systematically introduced to optimize pharmacological properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H11BrO2 | nih.gov |

| Molecular Weight | 195.05 g/mol | nih.gov |

| CAS Number | 1309885-34-4 | nih.gov |

Pharmacological Evaluation of Brominated Esters

The incorporation of bromine into ester-containing molecules has been shown to significantly enhance their pharmacological activity, leading to the development of potent therapeutic agents with diverse applications. Research has demonstrated that bromination can improve the efficacy of compounds against various diseases, including cancer and microbial infections.

Antimicrobial and Antibacterial Activity

Brominated esters and related compounds have demonstrated significant potential as antimicrobial agents. For example, the bromination of certain organic molecules has been shown to enhance their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of bromine atoms can increase the lipophilicity of a compound, facilitating its passage through bacterial cell membranes. nih.gov

One study highlighted that a brominated furanone, (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone, exhibited potent and sustained antibacterial activity against Staphylococcus aureus. dovepress.com This suggests that the presence of bromine is crucial for the compound's ability to inhibit bacterial growth. dovepress.com Similarly, brominated depsidones isolated from a deep-sea-derived fungus, Spiromastix sp., showed significant inhibition against Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The tribrominated derivative, in particular, displayed the strongest activity, indicating a positive correlation between the degree of bromination and antibacterial potency. nih.gov

Furthermore, research on synthetic glyoxamide-based peptidomimetics revealed that the presence of a bromine atom on the phenyl ring improved antibacterial activity against both S. aureus and E. coli. uts.edu.au This enhancement of activity underscores the strategic importance of bromine substitution in the design of new antibacterial drugs. uts.edu.au

Anticancer Effects

The pharmacological evaluation of brominated esters and their analogues has revealed promising anticancer properties. Brominated compounds have been shown to induce cell cycle arrest and oxidative stress in cancer cells, leading to apoptosis.

A study on brominated plastoquinone (B1678516) analogs demonstrated significant antiproliferative effects against a panel of cancer cell lines, including leukemia, breast cancer, and colon cancer. nih.gov One of the analogs, BrPQ5, was found to cause cytotoxicity in MCF-7 breast cancer cells by inducing cell cycle arrest and oxidative stress. nih.gov

Similarly, highly brominated quinolines have been synthesized and shown to possess potent anticancer activities. nih.gov Compound 11, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines. nih.gov The study suggested that the bromination of the quinoline (B57606) core was a key factor in enhancing its antiproliferative effects. nih.gov

Table 2: Examples of Pharmacological Activity of Brominated Compounds

| Compound Class | Specific Compound Example | Pharmacological Activity | Key Findings | Source |

| Brominated Plastoquinone Analogs | BrPQ5 | Anticancer | Induced cell cycle arrest and oxidative stress in MCF-7 breast cancer cells. | nih.gov |

| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | Anticancer | Showed potent inhibitory activity against C6, HeLa, and HT29 cancer cell lines. | nih.gov |

| Brominated Furanones | (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Antibacterial | Exhibited sustained antibacterial activity against Staphylococcus aureus. | dovepress.com |

| Brominated Depsidones | Tribrominated spiromastixone | Antibacterial | Displayed strong activity against MRSA and VRE. | nih.gov |

| Brominated Glyoxamide Peptidomimetics | Bromo-substituted glyoxamide | Antibacterial | Improved activity against S. aureus and E. coli compared to non-brominated analogues. | uts.edu.au |

Future Research Directions and Challenges

Development of Greener Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning methyl 3-bromo-3-methylbutanoate will undoubtedly prioritize the development of "green" synthetic routes. Traditional methods for the synthesis of related bromoalkanes often involve the use of harsh reagents and generate significant waste. For instance, the bromination of alcohols can produce byproducts that require extensive purification. jcu.edu

Key areas of investigation for greener syntheses of this compound include:

Catalytic Approaches: The development of efficient catalytic systems, potentially using earth-abundant metals or organocatalysts, could reduce the need for stoichiometric brominating agents, thereby minimizing waste.

Alternative Brominating Agents: Research into less hazardous and more atom-economical bromine sources is crucial. This could involve the use of bromide salts in conjunction with an in-situ oxidation system.

Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids, or bio-derived solvents, would significantly improve the environmental profile of the synthesis. Microwave-assisted synthesis, which can lead to faster reaction times and reduced energy consumption, is another promising avenue. jcu.edu

Stereocontrolled Synthesis and Chiral Resolution

This compound possesses a chiral center at the carbon atom bearing the bromine atom. The synthesis of enantiomerically pure forms of this compound presents a significant challenge and a key area for future research. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry.

Future efforts in this domain will likely focus on:

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce a single enantiomer of this compound is a primary objective. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques is essential. This could include classical methods like diastereomeric salt formation or more modern approaches such as chiral chromatography.

The ability to control the stereochemistry of this compound will be critical for its potential applications in areas like pharmaceuticals and advanced materials, where specific stereoisomers are often required for desired activity or performance.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound relies on sophisticated spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research will benefit from the application of more advanced and specialized techniques.

For instance, detailed analysis of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for confirming the structure of the molecule and its isomers. orgsyn.org Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignments of all proton and carbon signals, which is especially important for complex molecules or mixtures.

Furthermore, techniques like X-ray crystallography could provide definitive information on the solid-state structure and stereochemistry of crystalline derivatives of this compound. The use of mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns, aiding in structural elucidation. researchgate.net

Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and complement experimental work. walshmedicalmedia.com For this compound, computational modeling can be employed to:

Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and understand the regioselectivity and stereoselectivity of reactions involving the compound. walshmedicalmedia.com This can aid in the design of more efficient synthetic routes.

Simulate Spectroscopic Properties: Computational methods can predict NMR and IR spectra, which can be compared with experimental data to confirm structural assignments. walshmedicalmedia.com

Investigate Conformational Landscapes: Understanding the different spatial arrangements (conformers) of the molecule and their relative energies is important for predicting its physical and chemical properties.

By providing a deeper understanding of the molecule's behavior at the atomic level, computational chemistry can accelerate the pace of research and development.

Expanding Biological and Material Science Applications

While the primary use of similar bromo-esters is often as intermediates in organic synthesis, future research will likely explore the direct applications of this compound in biological and material sciences. nbinno.com

Biological Applications:

The presence of the bromine atom and the ester functional group suggests potential for biological activity. Halogenated compounds are known to play a role in various biological processes, and esters can be designed to be hydrolyzed by enzymes in biological systems. Future research could investigate the antimicrobial, antifungal, or cytotoxic properties of this compound and its derivatives. Its structural similarity to compounds like methyl 3-methylbutanoate, which is involved in lipid metabolism, suggests that it could be explored as a probe or modulator of related biological pathways. foodb.cahmdb.ca

Material Science Applications:

The reactivity of the carbon-bromine bond makes this compound a potential building block for the synthesis of novel polymers and functional materials. For example, it could be used as an initiator or a monomer in controlled radical polymerization techniques, leading to polymers with well-defined architectures and properties. The ester group can also be modified to introduce other functionalities, further expanding its utility in materials design.

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-3-methylbutanoate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via bromination of methyl 3-methylbutanoate using brominating agents like or (N-bromosuccinimide). Key steps include:

- Reagent selection : is preferred for its high reactivity, but offers better selectivity in radical bromination.

- Temperature control : Maintain 0–5°C during bromine addition to minimize side reactions (e.g., ester hydrolysis).

- Purification : Use fractional distillation or column chromatography to achieve >95% purity.

Optimal yields (70–85%) are obtained under anhydrous conditions with catalytic (azobisisobutyronitrile) for radical-initiated reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- : Expect signals at δ 1.3–1.5 ppm (methyl groups adjacent to the ester), δ 3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (brominated carbon).

- : Peaks at ~170 ppm (ester carbonyl), 40–50 ppm (quaternary carbon bonded to Br), and 20–30 ppm (methyl carbons).

- GC-MS : A molecular ion peak at 195 (M) and fragment ions at 137 (loss of ) and 79 () .

Advanced Research Questions

Q. How does the steric hindrance of the methyl group adjacent to the bromine atom influence its reactivity in nucleophilic substitution (SN_NN) reactions?

The methyl group at the 3-position creates steric hindrance, reducing the compound’s susceptibility to S2 mechanisms. Instead, reactions favor S1 pathways or elimination (E2) under basic conditions.

- Methodological Insight : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in S1. For E2, employ strong bases (e.g., -BuOK) at elevated temperatures .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Standardized Bioassays : Replicate studies using identical cell lines (e.g., HEK293) and concentrations (10–100 µM).

- Purity Validation : Confirm compound purity (>98%) via HPLC before testing.

- Mechanistic Profiling : Use molecular docking to compare binding affinities with target enzymes (e.g., cytochrome P450) across studies .

Q. How can researchers mitigate competing elimination pathways during synthetic modifications of this compound?

- Solvent Choice : Use non-polar solvents (e.g., toluene) to disfavor elimination.

- Catalyst Optimization : Add or -based catalysts to enhance substitution selectivity in cross-coupling reactions.

- Temperature Gradients : Perform reactions at 25–40°C to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.